

# MHY908: A Novel PPARα/y Dual Agonist for Attenuating Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | MHY908  |           |
| Cat. No.:            | B609014 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of **MHY908**, a synthetic peroxisome proliferator-activated receptor (PPAR)  $\alpha/\gamma$  dual agonist, in the attenuation of insulin resistance. **MHY908** has demonstrated significant potential in preclinical studies as a therapeutic agent for managing metabolic disorders, particularly those associated with aging and obesity. This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

#### **Core Mechanism of Action**

**MHY908** exerts its therapeutic effects by dually activating PPARα and PPARγ, ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.[1] The dual agonism allows **MHY908** to address multiple facets of insulin resistance. Activation of PPARα primarily influences fatty acid oxidation in the liver, while PPARγ activation promotes adipogenesis and enhances insulin sensitivity in peripheral tissues. [1][2] A key mechanism through which **MHY908** improves insulin signaling is by reducing endoplasmic reticulum (ER) stress and subsequent c-Jun N-terminal kinase (JNK) activation in the liver.[3][4]

## **Quantitative Data Summary**



The following tables summarize the significant quantitative effects of **MHY908** as observed in key preclinical studies.

In Vivo Efficacy in a Type 2 Diabetes Mouse Model

(db/db mice)

| fanan i                           | <u>(ab/ab mice)</u>       |                                |                                |                            |                            |               |  |  |
|-----------------------------------|---------------------------|--------------------------------|--------------------------------|----------------------------|----------------------------|---------------|--|--|
| Paramete<br>r                     | Control<br>(db/db)        | MHY908<br>(1<br>mg/kg/da<br>y) | MHY908<br>(3<br>mg/kg/da<br>y) | Calorie<br>Restrictio<br>n | Non-<br>diabetic<br>(db/m) | Referenc<br>e |  |  |
| Serum<br>Glucose<br>(mg/dL)       | High                      | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                     |               |  |  |
| Serum<br>Triglycerid<br>e (mg/dL) | High                      | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                     |               |  |  |
| Serum<br>Insulin<br>(ng/mL)       | High                      | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                     |               |  |  |
| Serum<br>Adiponecti<br>n (μg/mL)  | Low                       | Increased                      | Significantl<br>y<br>Increased | Increased                  | Normal                     |               |  |  |
| Body<br>Weight                    | No<br>significant<br>gain | No<br>significant<br>gain      | No<br>significant<br>gain      | N/A                        | Normal                     | _             |  |  |

In Vivo Efficacy in Aged Rats (20-month-old)



| Paramete<br>r                     | Aged<br>Control | MHY908<br>(1<br>mg/kg/da<br>y) | MHY908<br>(3<br>mg/kg/da<br>y) | Calorie<br>Restrictio<br>n | Young<br>Control<br>(6-month-<br>old) | Referenc<br>e |
|-----------------------------------|-----------------|--------------------------------|--------------------------------|----------------------------|---------------------------------------|---------------|
| Serum<br>Glucose<br>(mg/dL)       | Elevated        | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                                |               |
| Serum<br>Triglycerid<br>e (mg/dL) | Elevated        | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                                |               |
| Serum<br>Insulin<br>(ng/mL)       | Elevated        | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                                | _             |
| Liver<br>Triglycerid<br>e (mg/g)  | Elevated        | Reduced                        | Reduced                        | Reduced                    | Normal                                | -             |

# Experimental Protocols

#### **Animal Models and Treatment**

- Type 2 Diabetes Model: Eight-week-old male C57BL/KsJ-db/db mice were used as the
  diabetic model, with age-matched db/m mice serving as non-diabetic controls. The mice
  were administered MHY908 at doses of 1 mg/kg/day or 3 mg/kg/day mixed in their food for a
  duration of 4 weeks. A calorie-restricted group was also included for comparison.
- Aging Model: Twenty-month-old male Sprague-Dawley rats were used to study age-related insulin resistance, with six-month-old rats as the young control group. MHY908 was supplemented in the diet at 1 mg/kg/day and 3 mg/kg/day for 4 weeks. A 40% calorierestricted group was also maintained.

### **Biochemical Assays**

Serum Analysis: Blood samples were collected for the measurement of glucose,
 triglycerides, and insulin levels using commercially available kits. Adiponectin levels were



also quantified in the db/db mouse study.

• Liver Triglyceride Measurement: Liver tissues were homogenized, and lipids were extracted to determine triglyceride content.

#### **Molecular Biology Techniques**

- Western Blot Analysis: Liver tissue lysates were used to determine the protein expression levels of ER stress markers (p-IRE, p-PERK), JNK, and components of the insulin signaling pathway (IRS-1, Akt). In the aged rat model, kidney tissues were analyzed for markers of inflammation, including NF-kB and components of the Akt/IkB kinase signaling pathway.
- Chromatin Immunoprecipitation (ChIP) Assay: This assay was performed in AC2F rat liver cells to confirm the binding of MHY908 to PPARα and PPARγ.
- Reporter Gene Assay: The transcriptional activity of PPARα and PPARγ in response to
   MHY908 was measured using a reporter gene assay in AC2F cells.

### **Signaling Pathways and Mechanisms**

The following diagrams illustrate the key signaling pathways modulated by **MHY908** in attenuating insulin resistance.



Click to download full resolution via product page

**MHY908** activates PPARα and PPARy to improve insulin sensitivity.





Click to download full resolution via product page

MHY908 reduces ER stress to improve hepatic insulin signaling.





Click to download full resolution via product page

MHY908 exhibits anti-inflammatory effects in the kidney.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent Anti-Diabetic Effects of MHY908, a Newly Synthesized PPAR α/γ Dual Agonist in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Anti-Diabetic Effects of MHY908, a Newly Synthesized PPAR α/γ Dual Agonist in db/db Mice | PLOS One [journals.plos.org]







 To cite this document: BenchChem. [MHY908: A Novel PPARα/γ Dual Agonist for Attenuating Insulin Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609014#role-of-mhy908-in-attenuating-insulin-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com